(R)-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine
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Overview
Description
®-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with a 4-chloro-2,3,6-trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,3,6-trifluoroaniline and ®-pyrrolidine.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or lithium diisopropylamide.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine may involve large-scale batch reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with enzymes or receptors.
Medicine
In medicine, ®-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine could be investigated for its potential therapeutic effects, such as acting as an inhibitor or modulator of specific biological pathways.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine
- 2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine (racemic mixture)
- 2-(4-Chloro-2,3,6-trifluorophenyl)piperidine
Uniqueness
®-2-(4-Chloro-2,3,6-trifluorophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer or racemic mixture.
Properties
Molecular Formula |
C10H9ClF3N |
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Molecular Weight |
235.63 g/mol |
IUPAC Name |
(2R)-2-(4-chloro-2,3,6-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H9ClF3N/c11-5-4-6(12)8(10(14)9(5)13)7-2-1-3-15-7/h4,7,15H,1-3H2/t7-/m1/s1 |
InChI Key |
ZRVVHFLQBJYXQJ-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=C(C=C2F)Cl)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C(=C(C=C2F)Cl)F)F |
Origin of Product |
United States |
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